molecular formula C18H13Br2N B15075717 N,N-bis(bromomethyl)fluoranthen-3-amine

N,N-bis(bromomethyl)fluoranthen-3-amine

Cat. No.: B15075717
M. Wt: 403.1 g/mol
InChI Key: MOZCTSGMMAIPHX-UHFFFAOYSA-N
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Description

N,N-bis(bromomethyl)fluoranthen-3-amine is a chemical compound with the molecular formula C18H13Br2N It is known for its unique structure, which includes a fluoranthene core substituted with bromomethyl groups and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-bis(bromomethyl)fluoranthen-3-amine typically involves the bromination of fluoranthene followed by amination. One common method involves the reaction of fluoranthene with bromine in the presence of a catalyst to introduce bromomethyl groups. The resulting intermediate is then treated with an amine to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or chloroform and may require controlled temperatures to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and amines, along with appropriate catalysts and solvents. The reaction conditions are carefully monitored to ensure consistent quality and high yield. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N,N-bis(bromomethyl)fluoranthen-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Nucleophiles: Such as sodium hydroxide or ammonia for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

    Catalysts: Such as palladium or copper catalysts for coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield hydroxyl or amino derivatives, while coupling reactions can produce more complex aromatic compounds .

Scientific Research Applications

N,N-bis(bromomethyl)fluoranthen-3-amine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N,N-bis(bromomethyl)fluoranthen-3-amine involves its interaction with molecular targets through its bromomethyl and amine groups. These functional groups can form covalent bonds with nucleophilic sites on target molecules, leading to various biological and chemical effects. The pathways involved depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N,N-bis(bromomethyl)fluoranthen-3-amine include:

  • 2-(N,N-bis(2-bromoethyl)amino)fluorene
  • 3-amino-N,N-bis(2-ethylhexyl)benzenesulfonamide
  • 2-(N,N-bis(chloromethyl)amino)anthracene
  • Fluoranthene-3-carbaldehyde

Uniqueness

This compound is unique due to its specific substitution pattern on the fluoranthene core, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C18H13Br2N

Molecular Weight

403.1 g/mol

IUPAC Name

N,N-bis(bromomethyl)fluoranthen-3-amine

InChI

InChI=1S/C18H13Br2N/c19-10-21(11-20)17-9-8-15-13-5-2-1-4-12(13)14-6-3-7-16(17)18(14)15/h1-9H,10-11H2

InChI Key

MOZCTSGMMAIPHX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C2=CC=CC4=C(C=C3)N(CBr)CBr

Origin of Product

United States

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